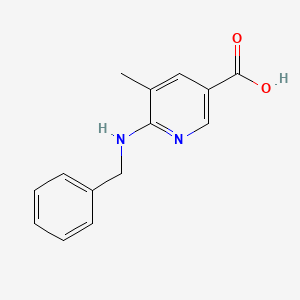![molecular formula C9H6ClN3 B15229742 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable pyridine precursor.
Acetonitrile Substitution: The final step involves the substitution of an acetonitrile group at the 1-position of the pyrrolopyridine ring, typically using a nucleophilic substitution reaction with acetonitrile and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrrolopyridine N-oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.
科学的研究の応用
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolopyridine core but lacks the acetonitrile group.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents at the 1-position.
Uniqueness
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is unique due to the presence of both the chlorine atom and the acetonitrile group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
特性
分子式 |
C9H6ClN3 |
|---|---|
分子量 |
191.62 g/mol |
IUPAC名 |
2-(4-chloropyrrolo[2,3-b]pyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C9H6ClN3/c10-8-1-4-12-9-7(8)2-5-13(9)6-3-11/h1-2,4-5H,6H2 |
InChIキー |
DLVPTSKURKVCMB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Cl)C=CN2CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15229668.png)
![Methyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15229686.png)
![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)
![5-Cyclopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B15229695.png)

![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)




![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15229755.png)
